molecular formula C16H16BrFN2O B8268503 N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide

N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide

Cat. No.: B8268503
M. Wt: 351.21 g/mol
InChI Key: CDZDLQXUNHNNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide is a substituted acetamide derivative featuring a tertiary amine core with 3-bromophenyl and 4-fluorophenyl substituents. The bromine and fluorine atoms at the meta- and para-positions, respectively, contribute to its electronic and steric properties, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name

N-[2-(N-(3-bromophenyl)-4-fluoroanilino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O/c1-12(21)19-9-10-20(15-7-5-14(18)6-8-15)16-4-2-3-13(17)11-16/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDLQXUNHNNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C1=CC=C(C=C1)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination: Formation of the Diarylamine Ethylamine Intermediate

The initial step involves coupling 3-bromoaniline with 4-fluorophenyl bromide to form the diarylamine structure. This reaction typically employs a palladium-based catalyst under Buchwald-Hartwig amination conditions. Alternatively, Ullmann coupling using a copper catalyst in the presence of a ligand (e.g., 1,10-phenanthroline) and a base (e.g., potassium carbonate) has been reported for analogous systems.

Key Reaction Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene, 110°C, 24 hours

  • Yield : 60–70%

Following diarylamine formation, the ethylamine side chain is introduced via alkylation. For example, reacting the diarylamine with 1,2-dibromoethane in the presence of a base (e.g., triethylamine) yields the ethylamino intermediate.

Acylation: Conversion to the Acetamide Derivative

The primary amine is acetylated using acetic anhydride or acetyl chloride. A two-phase solvent system (dichloromethane-water) with sodium bicarbonate as a base minimizes side reactions. Carbodiimide-mediated coupling (e.g., using N,N′-carbonyldiimidazole, CDI) has also been employed for analogous acetamides to enhance selectivity.

Optimized Acylation Protocol

  • Reagent : Acetic anhydride (1.2 equiv)

  • Base : NaHCO₃ (2 equiv)

  • Solvent : CH₂Cl₂/H₂O (1:1), room temperature, 4 hours

  • Yield : 85–90%

Alternative Methodologies and Comparative Analysis

CDI-Activated Amidation

The patent US7199257B1 highlights the use of CDI for activating carboxylic acids in amide bond formation. Applied to this synthesis, CDI could facilitate the acylation step by generating an activated intermediate, improving reaction efficiency.

Reaction Optimization and Challenges

Purification Strategies

The bromine and fluorine substituents increase molecular weight and polarity, complicating chromatographic separation. Flash column chromatography with gradients of ethyl acetate/hexanes (1:3 to 1:1) is commonly employed. Recrystallization from ethanol/water mixtures has also been effective for final product purification.

Yield-Limiting Factors

  • Steric Hindrance : Bulky substituents on the phenyl rings slow amination kinetics.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may promote side reactions.

  • Temperature Control : Excessive heat during acetylation leads to N-overacetylation byproducts.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Amination Step Optimization

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃Toluene11068
CuIPhenK₂CO₃DMSO10052

Table 2. Acylation Methods Comparison

ReagentBaseSolventTime (h)Yield (%)
Acetic anhydrideNaHCO₃CH₂Cl₂/H₂O488
Acetyl chloridePyridineTHF282
CDI-mediatedAnhydrous THF691

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neuropathic Pain Relief

UCM924 has been identified as a selective melatonin MT2 receptor partial agonist. Research indicates that it may alleviate neuropathic pain through its action on melatonin receptors, which are critical in the modulation of pain pathways. In preclinical studies, UCM924 demonstrated efficacy in reducing pain behaviors in animal models of neuropathy, suggesting potential therapeutic applications for chronic pain management .

Antidepressant Properties

The compound has been investigated for its role in the synthesis of antidepressants. Studies have shown that derivatives of N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide can be synthesized using metal-catalyzed reactions, leading to compounds with enhanced antidepressant activity. This highlights the potential of this compound as a precursor or lead compound in developing new antidepressant therapies .

Cytotoxicity Against Cancer Cell Lines

UCM924 has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings indicate that modifications in the phenyl and morpholine groups can enhance the cytotoxic effects of similar compounds against various cancers, including colon cancer (HT29 cells). The presence of electron-donating groups appears to be crucial for increasing cytotoxicity, suggesting a potential pathway for developing antitumor agents based on this compound .

Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Conclusion and Future Directions

This compound shows promise across various domains, particularly in pain management and cancer therapy. Its ability to act on specific biological targets suggests that further research could lead to the development of novel therapeutic agents.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of structural modifications to enhance efficacy and reduce toxicity.
  • Clinical trials to evaluate safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Substitutions

a) N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (Compound 17)

This compound, synthesized via reductive N-alkylation, shares the ethylenediamine-acetamide backbone but differs in substituents: a 2-bromo-5-methoxyphenyl group replaces the dual aromatic rings. The methoxy group enhances solubility but reduces metabolic stability compared to the fluorophenyl group in the target compound .

b) N-(4-Bromophenyl)-2,2,2-trifluoroacetamide

This derivative lacks the ethylenediamine bridge but features a trifluoroacetamide group and a single 4-bromophenyl ring.

c) 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide

Here, a chlorophenylmethyl group replaces the bromophenyl moiety. The chlorine atom’s smaller size and lower steric hindrance may alter binding affinity in receptor interactions compared to the bulkier bromine in the target compound .

Pharmacological and Physicochemical Comparisons

a) Melatonergic Ligands (Compounds 14–19)

Compounds in this series, including the target structure, were designed for improved water solubility and metabolic stability. For example:

  • N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14): The hydroxymethyl group enhances hydrophilicity but increases susceptibility to oxidative metabolism compared to the target compound’s bromine substituent .
b) Bond Length and Conformational Differences

Crystallographic studies of N-(4-Bromophenyl)acetamide reveal bond length variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in similar derivatives) and bromophenyl group (C6–Br: 1.8907 Å vs. 1.91 Å). These subtle differences may influence packing efficiency and solubility .

Table: Key Structural and Electronic Properties

Compound Name Substituents Key Features Reference
Target Compound 3-Br, 4-F, ethylenediamine Dual halogenation; balanced lipophilicity
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide 4-Br, CF3 High electronegativity; reduced hydrogen bonding
N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide 2-Br, 5-OMe Methoxy enhances solubility; lower metabolic stability
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 4-Cl, 2-F Smaller halogen improves steric compatibility; lower logP

Metabolic and Receptor Interaction Insights

Molecular modeling studies on melatonergic ligands highlight that the 4-fluorophenyl group in the target compound may enhance MT1/MT2 receptor binding via hydrophobic interactions, whereas bromine’s bulkiness could limit conformational flexibility compared to smaller halogens like chlorine .

Biological Activity

N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18BrFN2O\text{C}_{16}\text{H}_{18}\text{BrF}\text{N}_{2}\text{O}

This compound features a brominated phenyl group and a fluorinated phenyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Many derivatives show inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with similar frameworks have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). Results indicated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 10 to 20 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound demonstrated the ability to inhibit biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogen substituents (bromo and fluoro groups) enhances the lipophilicity and overall potency against cancer cells.
  • Amino Group Modifications : Variations in the amino group structure have been shown to significantly impact both anticancer and antimicrobial activities .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerMDA-MB-2315 µM
AnticancerU-8710 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Treatment : A study demonstrated that this compound could reduce tumor size in xenograft models, indicating its potential as a therapeutic agent in breast cancer therapy .
  • Infection Control : Clinical isolates treated with this compound showed reduced viability and biofilm formation, suggesting its utility in managing chronic infections .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step alkylation or condensation reactions. For example, a related biamide derivative was synthesized via a condensation reaction between substituted acetamides and aldehydes under acidic conditions, achieving a 90% yield using method 1 (condensation in DMSO at 80°C) . Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates.
  • Catalyst use : Acidic or Lewis catalysts (e.g., Fe(III)) improve electrophilic substitution in aromatic systems .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetic efficiency and byproduct minimization .
  • Purification : Column chromatography or TLC (as in ) ensures high purity (>95%).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Aromatic protons in the 3-bromo and 4-fluoro substituents typically resonate at δ 7.2–7.6 ppm, while the ethylacetamide backbone shows peaks at δ 2.1–3.5 ppm (e.g., δ 8.95 for amide protons in a related compound ).
  • X-ray crystallography : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (e.g., a = 4.912 Å, b = 6.313 Å, c = 42.517 Å) confirm molecular geometry and hydrogen-bonding patterns .
  • HRMS : Validates molecular weight (e.g., [M+H⁺] calculated within 0.001 Da error ).

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:
Contradictions often arise from:

  • Dynamic exchange processes : Temperature-dependent NMR (e.g., 100 K vs. 298 K studies ) can reveal conformational flexibility.
  • Impurity interference : Cross-verify with LC-MS or HPLC to detect byproducts (e.g., residual LiAlH₄ in reduction steps ).
  • Crystallographic vs. solution-state data : Compare X-ray structures (rigid lattice) with NMR (solution dynamics). For example, hydrogen bonds observed in crystals may not persist in solution .
  • Isotopic labeling : Use ¹³C-labeled analogs to assign ambiguous peaks in crowded spectra .

Advanced: What strategies enhance stability and purity during synthesis and storage?

Answer:

  • Purification : Use TLC-guided silica gel chromatography to remove halogenated byproducts (e.g., unreacted 3-bromophenyl intermediates ).
  • Storage conditions : Store at 0–6°C in amber vials to prevent photodegradation of the bromo-fluorophenyl moiety .
  • Stabilizing agents : Add antioxidants (e.g., BHT) to ethylacetamide derivatives prone to oxidation .
  • Lyophilization : For hygroscopic samples, freeze-drying minimizes hydrolysis .

Basic: What preliminary biological assays are recommended to evaluate pharmacological activity?

Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green ).
  • Receptor binding studies : Radiolabeled ligand displacement assays (e.g., MT1/MT2 melatonin receptors ).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC₅₀ determination ).
  • ADME prediction : Use in vitro models (e.g., Caco-2 permeability, microsomal stability ).

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to MT1/MT2 receptors, focusing on the acetamide’s hydrogen-bonding potential with Ser110/Ser123 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the bromophenyl-fluorophenyl motif in lipid bilayers .
  • QSAR modeling : Correlate substituent electronegativity (Br vs. F) with bioactivity using Hammett constants .
  • Free energy calculations : Compute ΔG binding via MM-PBSA for lead optimization .

Advanced: How to address low yields in alkylation steps during synthesis?

Answer:

  • Protecting groups : Temporarily protect the amine with Boc groups to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) and improve yields by 15–20% .
  • Alternative coupling reagents : Replace traditional EDCl/HOBt with PyBOP for higher efficiency in amide bond formation .

Basic: What are the crystallographic parameters for structural validation?

Answer:
Single-crystal X-ray data for related compounds include:

  • Space group : P2₁2₁2₁ (orthorhombic).
  • Unit cell dimensions : a = 4.912 Å, b = 6.313 Å, c = 42.517 Å.
  • Hydrogen bonding : N–H···O (2.8–3.0 Å) stabilizes the acetamide backbone .
  • Torsion angles : C–N–C–Br (112.5°) and C–N–C–F (108.3°) confirm steric compatibility .

Advanced: How to analyze electronic effects of substituents on reactivity?

Answer:

  • DFT calculations : Use Gaussian09 to compute Fukui indices, identifying nucleophilic sites on the 4-fluorophenyl ring .
  • Cyclic voltammetry : Measure oxidation potentials to assess electron-withdrawing effects of bromine (+0.3 V shift vs. H ).
  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 270 nm → 290 nm) upon substitution to quantify conjugation effects .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • Waste disposal : Collect brominated byproducts in halogen-specific waste containers .
  • First aid : Flush eyes with water for 15 minutes and seek medical attention if exposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide
Reactant of Route 2
N-(2-((3-Bromophenyl)(4-fluorophenyl)amino)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.